molecular formula C10H4F4N2O B1474054 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1214622-49-7

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1474054
CAS RN: 1214622-49-7
M. Wt: 244.14 g/mol
InChI Key: LIXAUSFQHGJDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde (TFPPC) is an important organic compound used in a wide range of scientific applications. It is an aromatic aldehyde that is derived from the pyrazole ring structure, and its unique properties make it a valuable tool in research and development. This article will provide an overview of the synthesis method of TFPPC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications, including its use in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. It can also be used in the synthesis of dyes and pigments, as well as in the synthesis of organic semiconductors and other electronic materials. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of bioactive compounds, such as antifungal and antibacterial agents, and as a precursor for the synthesis of nitrogen-containing heterocycles.

Mechanism of Action

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclooxygenase-2. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-microbial properties. Additionally, it has been found to possess anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde has been found to possess anti-diabetic properties, and has been shown to reduce insulin resistance and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly versatile compound, and its unique properties make it a valuable tool in research and development. It is relatively easy to synthesize, and its wide range of applications make it an ideal choice for a wide range of laboratory experiments. However, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly reactive compound, and should be handled with care in the laboratory. Additionally, it is important to note that 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde is a potentially hazardous compound, and should be handled with appropriate safety precautions in the laboratory.

Future Directions

There are a number of potential future directions for the use of 1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde in scientific research. For example, it could be used in the development of novel drugs for the treatment of various diseases, such as cancer and diabetes. Additionally, it could be used in the development of new materials, such as organic semiconductors and other electronic materials. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of bioactive compounds, such as antifungal and antibacterial agents. Finally, it could be used in the development of new catalysts and reagents for the synthesis of various organic compounds.

properties

IUPAC Name

1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4N2O/c11-6-1-7(12)9(14)10(8(6)13)16-3-5(4-17)2-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXAUSFQHGJDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N2C=C(C=N2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.